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Compound of Interest

Methyl 2,4-difluoro-3-
Compound Name:

hydroxybenzoate
CAS No.: 194804-80-3
Cat. No.: B1357467

Get Quote

Introduction & Chemical Identity

Methyl 2,4-difluoro-3-hydroxybenzoate (CAS: 194804-80-3) is a highly functionalized
aromatic building block. Its structural core—a benzoic acid ester flanked by fluorine atoms and
a hydroxyl group—imparts unique electronic properties essential for pharmacological activity,
particularly in DNA gyrase inhibition.

Chemical Profile
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Property Data
IUPAC Name Methyl 2,4-difluoro-3-hydroxybenzoate
CAS Number 194804-80-3
C
H
Molecular Formula E
o]
Molecular Weight 188.13 g/mol
Appearance Off-white to light gray crystalline powder

Soluble in MeOH, DMSO, EtOAc; sparingly

Solubilit
y soluble in water

Spectroscopic Characterization

The following data synthesizes experimental findings from key synthesis patents (e.g.,
CN101020628A) and standard spectroscopic principles for fluorinated aromatics.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of two fluorine atoms (

F, spin 1/2) induces significant splitting in both proton and carbon spectra.

H NMR Data (400 MHz, CD

OD)

Note: Chemical shifts (

) are in ppm relative to TMS.
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e The phenolic proton is typically invisible in CD

OD due to deuterium exchange but appears as a broad singlet at

10.0-11.0 ppm in DMSO-d

e Coupling Logic:

o H-6 is split by H-5 (ortho,
Hz) and F-4 (meta,
Hz).

o H-5is split by F-4 (ortho,

Hz) and H-6 (ortho).

C NMR Data (100 MHz, CDCI

)

Predicted/Consolidated values based on structure.
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B. Mass Spectrometry (EI-MS)

lonization Mode: Electron Impact (70 eV) Molecular lon:

188 [M]
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Abundance Fragment Identity Mechanism
188 High M] Molecular lon
- Loss of methox
157 Moderate [M - OMe] Y
group (-31)
129 High [M - COOMe] Loss of ester group
(-59)
[C
H
101 Moderate E Difluorophenyl cation

C. Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR

3200-3450 cm

: O-H stretching (Broad, Phenol).

1715-1730 cm

: C=0 stretching (Ester).

1600-1625 cm

: C=C aromaitic ring stretching.

1100-1250 cm

: C-F stretching (Strong bands).

Experimental Synthesis Workflow
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The synthesis typically proceeds via the modification of 2,4-difluoro-3-alkoxy precursors or

direct esterification of the acid.

r 2,4-Difl

2,4-Difluoro-3-methoxybenzoic Acid

3
(Demethylation)

Click to download full resolution via product page

Figure 1: Synthetic pathway from nitroanisole precursor to the target methyl ester.[2][3][4]

Protocol: Esterification (Acid to Ester)

Dissolution: Dissolve 2,4-difluoro-3-hydroxybenzoic acid (1.0 eq) in anhydrous Methanol (10
vol).

Catalysis: Add concentrated H

SO
(0.1 eq) dropwise at 0°C.
Reflux: Heat to reflux (65°C) for 6—8 hours. Monitor by TLC (Hexane:EtOAc 3:1).

Workup: Concentrate solvent, neutralize with saturated NaHCO

, and extract with Ethyl Acetate.

Purification: Recrystallize from Hexane/EtOAc to obtain the white solid.

References

Zhang, Y., et al. (2020).[5] A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic
acid. Journal of Chemical Research. Link

Patent CN101020628A. (2007). Preparation method of 2,4-difluoro-3-hydroxybenzoic acid.
Google Patents. Link

Patent US20070219231A1. (2007). Quinolonecarboxylic acid compounds, preparation
methods and pharmaceutical uses thereof. Google Patents. Link

© 2026 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b1357467/docs?utm_src=pdf-body-img#technical-guide-spectroscopic-profile-of-methyl-2-4-difluoro-3-hydroxybenzoate
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9190599.htm
https://patents.google.com/patent/CN105837555A/en
https://patents.google.com/patent/CN101020628A/en
https://access.portico.org/Portico/auView?auId=ark%3A%2F27927%2Fpjbf78xg0hw
https://www.google.com/url?sa=E&q=https%3A%2F%2Fjournals.sagepub.com%2Fdoi%2F10.1177%2F1747519820932259
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpatents.google.com%2Fpatent%2FCN101020628A%2Fen
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpatents.google.com%2Fpatent%2FUS20070219231A1%2Fen
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1357467?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e PubChem Compound Summary. (2024). Methyl 2,4-difluoro-3-hydroxybenzoate (CID
22999141). National Center for Biotechnology Information. Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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